
N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide, commonly known as MTX-211, is a synthetic compound that has been extensively studied in the field of cancer research. This compound is a member of the oxalamide family and is known to possess potent anticancer properties.
Aplicaciones Científicas De Investigación
Pharmaceutical Research
The thiophene moiety present in the compound is known to exhibit a wide range of therapeutic properties. Thiophene derivatives have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities . This suggests that our compound could be a candidate for drug development in these areas.
Enzyme Inhibition
Thiophene derivatives have shown to be effective urease inhibitors, which is crucial in the treatment of diseases caused by Helicobacter pylori. The compound could be investigated for its efficacy as an enzyme inhibitor in various biochemical processes .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazole and indole derivatives, have been found to interact with multiple receptors . These interactions can lead to a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes . For instance, thiazole derivatives have been shown to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Related compounds such as thiazole and indole derivatives have been found to affect various biochemical pathways, leading to a range of biological activities .
Result of Action
Based on related compounds, it can be inferred that it may have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Propiedades
IUPAC Name |
N'-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-26-16-5-2-4-15(12-16)18(23-7-9-27-10-8-23)14-22-20(25)19(24)21-13-17-6-3-11-28-17/h2-6,11-12,18H,7-10,13-14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTFPTPHUHNUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenzo[b,e][1,4]dioxin-2,3,7,8-tetramine, hydrochloride (1:4)](/img/structure/B2973853.png)

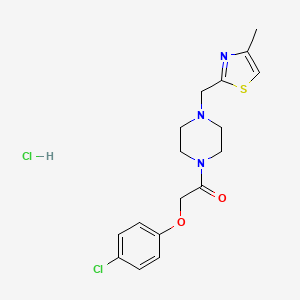
![tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2973858.png)
![2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide](/img/structure/B2973859.png)
amine](/img/structure/B2973860.png)
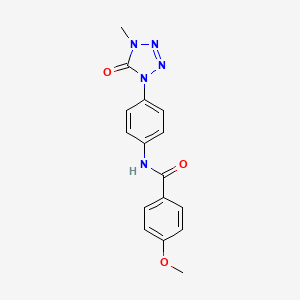
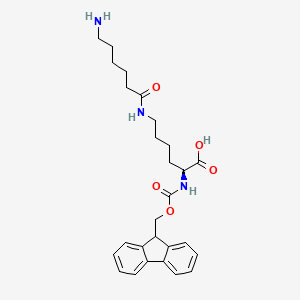
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2973866.png)
![[5-(2-Chloro-4-nitrophenyl)furan-2-yl]methanol](/img/structure/B2973867.png)
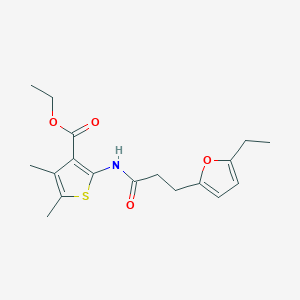
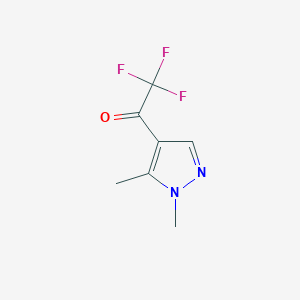
![5-{[(3-nitrophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2973872.png)
![3-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2973876.png)